2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile
Overview
Description
2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of an isopropylsulfanyl group attached to the 2-position of the nicotinonitrile ring, along with two methyl groups at the 4 and 6 positions. Nicotinonitriles are known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile typically involves the introduction of the isopropylsulfanyl group to a nicotinonitrile precursor. One common method is the nucleophilic substitution reaction where an appropriate nicotinonitrile derivative reacts with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methyl groups at the 4 and 6 positions can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, the compound could inhibit a particular enzyme by binding to its active site, thereby blocking its function. The pathways involved may include signal transduction cascades or metabolic processes, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-4,6-dimethylnicotinonitrile
- 2-(Ethylsulfanyl)-4,6-dimethylnicotinonitrile
- 2-(Propylsulfanyl)-4,6-dimethylnicotinonitrile
Uniqueness
2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile is unique due to the presence of the isopropylsulfanyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, biological activity, and overall performance in various applications.
Properties
IUPAC Name |
4,6-dimethyl-2-propan-2-ylsulfanylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-7(2)14-11-10(6-12)8(3)5-9(4)13-11/h5,7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUKTYNGPFHICY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383237 | |
Record name | 2-(isopropylsulfanyl)-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-78-1 | |
Record name | 2-(isopropylsulfanyl)-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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